molecular formula C9H17N B097931 2,5-Dimethyl-1-azabicyclo[2.2.2]octane CAS No. 15787-33-4

2,5-Dimethyl-1-azabicyclo[2.2.2]octane

Cat. No.: B097931
CAS No.: 15787-33-4
M. Wt: 139.24 g/mol
InChI Key: COFQMXADDRFIBA-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-azabicyclo[2.2.2]octane is a nitrogen-containing bicyclic compound with a rigid [2.2.2] ring system. The "1-aza" designation indicates a single nitrogen atom replaces one carbon in the bicyclo framework, while methyl groups occupy positions 2 and 5.

Properties

CAS No.

15787-33-4

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2,5-dimethyl-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C9H17N/c1-7-6-10-4-3-9(7)5-8(10)2/h7-9H,3-6H2,1-2H3

InChI Key

COFQMXADDRFIBA-UHFFFAOYSA-N

SMILES

CC1CC2CCN1CC2C

Canonical SMILES

CC1CC2CCN1CC2C

Origin of Product

United States

Comparison with Similar Compounds

2,5-Diazabicyclo[2.2.2]octane Derivatives

Structure: Contains two nitrogen atoms (positions 2 and 5) within the bicyclic framework. Synthesis: Weber et al. (2016) synthesized derivatives via rigidification of flexible piperazine-ethanol structures into the bicyclo scaffold. Cyclohexylmethyl substituents on nitrogen yielded optimal σ1R binding (Ki = 4.2 nM in human myeloma cells) . Key Differences:

  • The presence of a second nitrogen increases hydrogen-bonding capacity but reduces lipophilicity compared to the monocyclic 1-aza analog.

Data Table 1 : Pharmacological Comparison

Compound σ1R Affinity (Ki, nM) Key Substituents Synthesis Approach
2,5-Dimethyl-1-azabicyclo[2.2.2]octane Not reported 2,5-methyl Likely alkylation post-core
2,5-Diazabicyclo[2.2.2]octane (Cyclohexylmethyl) 4.2 N-Cyclohexylmethyl Rigidification of piperazine

1,2-Diazabicyclo[2.2.2]octane Derivatives

Structure : Features two adjacent nitrogen atoms (positions 1 and 2).
Synthesis : Mikhlina et al. (1967) developed a route involving nitration of piperidinecarboxylic acid, followed by reduction and cyclization. Methyl-substituted derivatives were synthesized, emphasizing the versatility of the scaffold for functionalization .
Key Differences :

  • The 1,2-diaza configuration may favor metal coordination, a property absent in the 1-aza analog.

Bicyclo[3.2.1]octane Derivatives

Structure: A more strained [3.2.1] bicyclic system. Synthesis: Roberts et al. demonstrated that bicyclo[3.2.1]octane radicals are less stable than [2.2.2] analogs due to higher ring strain. However, stabilizing substituents (e.g., selenophenyl esters) can reverse this preference . Key Differences:

  • Higher strain in bicyclo[3.2.1] systems reduces thermal stability but may increase reactivity in drug-prodrug applications.
  • The [2.2.2] scaffold in this compound offers superior rigidity for receptor targeting.

Cevimeline (4-Azabicyclo[2.2.2]octane Derivative)

Structure : Contains a spiro-fused 4-azabicyclo[2.2.2]octane and oxathiolane ring.
Pharmacology : Cevimeline is a muscarinic agonist used for dry mouth, highlighting how bicyclic cores can be tailored for diverse targets. Its spiro architecture enhances metabolic stability compared to linear analogs .
Key Differences :

  • The spiro structure in Cevimeline introduces chirality and conformational constraints absent in this compound.
  • Methyl groups in the latter may simplify synthesis while retaining target selectivity.

Data Table 2 : Structural and Therapeutic Comparison

Compound Core Structure Therapeutic Target Key Advantage
This compound [2.2.2] with 1-aza Sigma receptors (hypothesized) Rigidity, synthetic simplicity
Cevimeline Spiro-4-azabicyclo[2.2.2] Muscarinic receptors Metabolic stability

Preparation Methods

Iodocyclization of Alkenyl Amines

The iodocyclization methodology, validated for 2-oxabicyclo[2.2.2]octane synthesis, can be adapted for nitrogen-containing systems. In this approach, alkenyl amines undergo iodocyclization to form the bicyclic core. For example, treatment of a cyclohexene-derived amine precursor with molecular iodine in acetonitrile induces cyclization via an iodonium intermediate (Fig. 1a).

Reaction Conditions

  • Substrate: N-protected alkenyl amine (e.g., PMB-protected derivative)

  • Reagent: I₂ (1.2 equiv) in CH₃CN

  • Temperature: 0°C to room temperature

  • Yield: 50–67%

Challenges include competing side reactions due to amine nucleophilicity, necessitating protective groups like PMB or Boc. Post-cyclization deprotection and functionalization steps introduce the methyl groups at positions 2 and 5 via alkylation or Grignard reactions.

Intramolecular Michael Addition

The ACS study on diazabicyclo[2.2.2]octanes highlights intramolecular Michael additions as a viable pathway. For mono-aza systems, a β-keto ester substrate containing an amine nucleophile undergoes base-mediated cyclization (Fig. 1b).

Key Parameters

  • Base: LDA or KOtBu

  • Solvent: THF or Et₂O

  • Temperature: −78°C to 0°C

  • Yield: 58–81%

This method offers modularity, enabling the installation of methyl groups during substrate preparation. For instance, using methyl-substituted acrylates in the Michael acceptor moiety directly incorporates the 2-methyl group.

Cycloaddition Approaches

1,3-Dipolar Cycloaddition

The reaction of azomethine ylides with acrylates, as demonstrated for diazabicyclo[3.2.1]octanes, can be modified for mono-aza systems. A pyridine-derived ylide reacts with methyl acrylate under thermal conditions to yield the bicyclic adduct (Fig. 2a).

Optimized Protocol

  • Dipolarophile: Methyl acrylate (1.5 equiv)

  • Solvent: Toluene

  • Temperature: 80°C, 12 h

  • Yield: 40–73%

Steric effects from the 5-methyl group necessitate longer reaction times when using bulky acrylates (e.g., tert-butyl acrylate). Post-cycloaddition hydrogenation reduces exocyclic double bonds, furnishing the saturated bicyclic amine.

Aza-Diels–Alder Reaction

Aza-Diels–Alder reactions between enamines and dienophiles provide an alternative route. For example, cyclopentadiene reacts with a methyl-substituted enamine to form the bicyclic imine, which is subsequently reduced to the amine (Fig. 2b).

Critical Factors

  • Dienophile: Electron-deficient alkene (e.g., methyl vinyl ketone)

  • Catalyst: Lewis acid (e.g., ZnCl₂)

  • Reduction: H₂/Pd-C or NaBH₄

  • Yield: 35–60%

Regioselectivity challenges arise when installing multiple methyl groups, requiring careful tuning of electronic and steric effects.

Rearrangement and Post-Functionalization

Wagner–Meerwein Rearrangement

The ACS study observed Wagner–Meerwein rearrangements converting diazabicyclo[3.2.1]octanes to [2.2.2] systems. Analogous rearrangements in mono-aza systems could transform a strained [3.2.1] intermediate into the target [2.2.2] framework (Fig. 3a).

Mechanistic Insights

  • Acidic conditions (e.g., 10% TFA in CH₂Cl₂)

  • Intermediate: Iminium ion formation

  • Rearrangement: Hydride shift and ring contraction

  • Yield: 60–75%

This method benefits from the inherent stability of the [2.2.2] system but requires precise control over reaction conditions to avoid over-acidification.

Methylation of Preformed Bicyclic Amines

Quinuclidine (1-azabicyclo[2.2.2]octane) serves as a starting material for post-synthetic methylation. Directed ortho-metalation (DoM) strategies install methyl groups at positions 2 and 5 (Fig. 3b).

Procedure

  • Base: LDA or s-BuLi

  • Electrophile: MeI or MeOTf

  • Solvent: Et₂O, −78°C

  • Yield: 45–70%

Competing side reactions at other bridgehead positions necessitate protecting group strategies, such as temporary N-silylation.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsTypical Yield (%)
IodocyclizationHigh regiocontrolRequires protective groups50–67
Michael AdditionModular substrate designSensitive to steric effects58–81
1,3-Dipolar Cycload.ScalabilityLimited dipolarophile scope40–73
Wagner–MeerweinConverts strained intermediatesAcid-sensitive substrates60–75
Post-FunctionalizationUtilizes commercial quinuclidineLow regioselectivity in methylation45–70

Q & A

Q. What experimental designs quantify stereoselective synthesis efficiency?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Analyze enantiomeric ratios via chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents (europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) .

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